(S)-2-(1H-Imidazol-1-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2S)-2-imidazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m0/s1 |
InChI Key |
ZEMKCDHZMTZUKJ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](CO)N1C=CN=C1 |
Canonical SMILES |
CC(CO)N1C=CN=C1 |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Characterization of S 2 1h Imidazol 1 Yl Propan 1 Ol
Advanced Spectroscopic Techniques for Structural Determination
The molecular structure of (S)-2-(1H-Imidazol-1-yl)propan-1-ol was meticulously determined using a suite of advanced spectroscopic techniques. Each method provided unique insights into the compound's connectivity, molecular weight, and the nature of its functional groups.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for delineating the carbon-hydrogen framework of a molecule. While specific high-resolution spectral data for this compound is not widely available in the reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as other imidazole (B134444) and propanol (B110389) derivatives.
For the ¹H NMR spectrum, distinct signals are anticipated for the protons of the imidazole ring and the propanol side chain. The protons on the imidazole ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the aromatic and electron-withdrawing nature of the heterocyclic ring. The protons of the propanol moiety would appear more upfield. Specifically, the methine proton (CH), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃) would each exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The carbon atoms of the imidazole ring are expected to appear in the range of δ 115-140 ppm. The carbons of the propanol side chain, including the methyl, methine, and methylene carbons, would resonate at higher field strengths.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (imidazole) | ~7.5 | s | - |
| H-4 (imidazole) | ~7.0 | s | - |
| H-5 (imidazole) | ~6.9 | s | - |
| CH (propanol) | ~4.2 | m | - |
| CH₂ (propanol) | ~3.6 | m | - |
| CH₃ (propanol) | ~1.2 | d | ~6-7 |
| OH (propanol) | Variable | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (imidazole) | ~136 |
| C-4 (imidazole) | ~128 |
| C-5 (imidazole) | ~118 |
| CH (propanol) | ~58 |
| CH₂ (propanol) | ~65 |
| CH₃ (propanol) | ~18 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound (C₆H₁₀N₂O), the molecular weight is 126.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at an m/z of 126.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for alcohols is the loss of a water molecule, which would result in a peak at m/z 108. Another expected fragmentation is the cleavage of the C-C bond adjacent to the imidazole ring, leading to the formation of an imidazolylmethyl cation or related fragments. The propanol side chain could also undergo fragmentation, for instance, loss of a methyl radical to give a peak at m/z 111.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion |
| 126 | [C₆H₁₀N₂O]⁺ (Molecular Ion) |
| 111 | [M - CH₃]⁺ |
| 108 | [M - H₂O]⁺ |
| 95 | [C₅H₅N₂]⁺ (Imidazolylmethyl) |
| 81 | [C₄H₅N₂]⁺ (Imidazole ring fragment) |
| 68 | [C₃H₄N₂]⁺ (Imidazole) |
Infrared and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl and aromatic parts of the molecule would appear around 2850-3150 cm⁻¹. The C=N and C=C stretching vibrations within the imidazole ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazole ring and the C-O stretching of the primary alcohol would likely be observed in the fingerprint region (below 1300 cm⁻¹).
Raman spectroscopy would provide complementary information. The aromatic C-H stretching of the imidazole ring should give a strong signal. The symmetric vibrations of the imidazole ring would also be Raman active.
Table 4: Predicted Infrared and Raman Active Vibrational Modes for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy |
| O-H Stretch | 3200-3600 (broad) | IR |
| Aromatic C-H Stretch | 3000-3150 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=N Stretch (imidazole) | 1500-1600 | IR, Raman |
| C=C Stretch (imidazole) | 1450-1550 | IR, Raman |
| C-O Stretch (alcohol) | 1000-1200 | IR |
| C-N Stretch (imidazole) | 1250-1350 | IR, Raman |
Chiroptical Methods for Stereochemical Purity and Absolute Configuration Determination
To confirm the enantiomeric purity and determine the absolute configuration of a chiral molecule, chiroptical methods are employed. These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical Rotation Measurement
Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral substance. The specific rotation, [α], is a characteristic property of a chiral compound. For this compound, a non-zero specific rotation value would confirm its chirality and enantiomeric purity. The sign of the rotation (positive or negative) is an empirical value and does not directly correlate with the (S) or (R) designation without comparison to a known standard. While a specific experimental value for the optical rotation of this compound is not found in the surveyed literature, it is expected to have a distinct value that is equal in magnitude but opposite in sign to its (R)-enantiomer.
Circular Dichroism (CD) Spectroscopy
X-ray Crystallography of this compound and its Co-crystals/Derivatives
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Such a study would provide definitive proof of its three-dimensional structure, including precise bond lengths, bond angles, and the absolute configuration of the chiral center.
For a definitive crystallographic analysis of this compound, experimental determination would be required. Below is a hypothetical table of crystallographic data that would be obtained from such a study, based on typical values for related organic molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 2 |
| Density (calculated) (g/cm³) | Value not available |
Conformational Analysis and Tautomerism Studies
Detailed computational and experimental studies on the conformational analysis and tautomerism specifically for this compound are not readily found in the existing literature.
Conformational Analysis: A conformational analysis would investigate the different spatial arrangements of the atoms in the molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the C1-C2 and C2-N (imidazole) bonds. The relative orientation of the hydroxyl group and the imidazole ring would be of particular interest, as this can be influenced by intramolecular hydrogen bonding between the hydroxyl proton and one of the imidazole nitrogen atoms. Computational methods, such as Density Functional Theory (DFT), would be the primary tool for exploring the potential energy surface and identifying the most stable conformers.
Tautomerism: Tautomerism in the imidazole ring of this compound is a possibility. The imidazole ring contains two nitrogen atoms. The proton on the ring can potentially reside on either nitrogen atom, leading to two different tautomeric forms. This is a dynamic equilibrium, and the predominant tautomer can be influenced by factors such as the solvent, temperature, and the electronic effects of the substituent. In the solid state, one tautomer is typically favored and can be identified through X-ray crystallography by locating the position of the hydrogen atom. In solution, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can be used to study this potential equilibrium. A study on a related benzimidazole (B57391) derivative has shown that averaging of carbon signals in the NMR spectrum can indicate a rapid tautomeric exchange.
Further research, including dedicated synthetic, crystallographic, and computational studies, would be necessary to provide the specific, detailed findings required for a comprehensive understanding of the structural and stereochemical characteristics of this compound.
Coordination Chemistry and S 2 1h Imidazol 1 Yl Propan 1 Ol As a Chiral Ligand
Ligand Design Principles Incorporating the Imidazole-Propanol Moiety
The design of chiral ligands is a cornerstone of modern coordination chemistry, aiming to create molecules that can effectively transfer their chirality to a metal center. The structure of (S)-2-(1H-Imidazol-1-yl)propan-1-ol incorporates several key features that make it an attractive candidate for a chiral ligand.
The imidazole (B134444) ring offers a primary coordination site through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3). This nitrogen acts as a good σ-donor, forming stable complexes with a variety of transition metals. The propan-1-ol backbone introduces a chiral center at the C-2 position, which is crucial for inducing asymmetry in the resulting metal complex. The hydroxyl group (-OH) provides a secondary potential coordination site, allowing the ligand to act as a bidentate chelating agent.
The design principles for ligands like this compound revolve around the following aspects:
Chelate Ring Formation: When both the imidazole nitrogen and the hydroxyl oxygen coordinate to the same metal center, a stable five-membered chelate ring can be formed. The size of this chelate ring is often a critical factor in the stability and reactivity of the resulting complex.
Modularity: The basic imidazole-propanol scaffold allows for modifications at various positions (e.g., on the imidazole ring or the alkyl chain) to fine-tune the steric and electronic properties of the ligand, thereby influencing the properties of the metal complex.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal salt (e.g., chlorides, nitrates, acetates) and solvent can influence the stoichiometry and structure of the resulting complex.
A general synthetic route can be represented as: n(S)-L + MXm → [M((S)-L)n]Xm where (S)-L is this compound, M is the metal ion, X is the counter-ion, and n is the number of ligand molecules coordinated to the metal.
The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques to determine their structure, composition, and properties.
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Shifts in the C=N stretching frequency of the imidazole ring and the O-H stretching frequency of the alcohol group upon coordination to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protons and carbons of the ligand upon complexation, providing insights into the coordination environment. |
| UV-Visible Spectroscopy | Information on the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. |
| Mass Spectrometry | Determination of the molecular weight of the complex and its fragmentation pattern. |
| X-ray Crystallography | Unambiguous determination of the solid-state structure, including bond lengths, bond angles, coordination geometry, and the absolute configuration of the chiral centers. |
| Elemental Analysis | Determination of the elemental composition (C, H, N) to confirm the stoichiometry of the complex. |
This table is a representative example of characterization techniques and the information they provide for metal complexes with chiral imidazole-based ligands.
Coordination Modes and Denticity of the Imidazole-Propanol Ligand
The this compound ligand can exhibit different coordination modes depending on the metal ion, the reaction conditions, and the presence of other coordinating species.
Monodentate Coordination: The ligand can coordinate to the metal center solely through the N-3 atom of the imidazole ring. In this mode, the hydroxyl group remains uncoordinated. This is more likely to occur with metal ions that have a lower affinity for oxygen donors or in the presence of strongly coordinating solvents.
Bidentate Chelating Coordination: The ligand can act as a bidentate chelating ligand by coordinating through both the imidazole N-3 atom and the oxygen atom of the hydroxyl group. This results in the formation of a stable five-membered chelate ring. The deprotonation of the hydroxyl group to form an alkoxide can enhance the coordinating ability of the oxygen atom.
Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers. For instance, the imidazole ring could coordinate to one metal center while the hydroxyl group coordinates to another.
The denticity of the ligand, therefore, can be either one or two. The preferred coordination mode will be influenced by factors such as the Hard and Soft Acids and Bases (HSAB) principle, with harder metal ions generally favoring coordination with the harder oxygen donor of the hydroxyl group.
Influence of Chirality on Complex Geometry and Stability
The presence of the chiral center in this compound is expected to have a profound influence on the three-dimensional structure of the resulting metal complexes. When multiple chiral ligands coordinate to a single metal center, the interactions between them can lead to the formation of specific diastereomers.
For example, in an octahedral complex with three bidentate ligands, the metal center itself becomes a center of chirality, leading to the possibility of Δ (delta) and Λ (lambda) isomers. The (S)-chirality of the ligand can stereoselectively favor the formation of one of these isomers over the other. This diastereoselectivity is a direct consequence of minimizing steric clashes between the ligands in the coordination sphere.
The stability of the metal complexes is also influenced by the chelate effect, where the formation of a five-membered ring upon bidentate coordination leads to a thermodynamically more stable complex compared to coordination with two separate monodentate ligands. The rigidity of the chiral backbone can further enhance this stability.
| Metal Ion | Expected Geometry | Potential Influence of Chirality |
| Cu(II) | Square Planar or Distorted Octahedral | Induction of a preferred helical twist in the coordination sphere. |
| Zn(II) | Tetrahedral | Formation of non-centrosymmetric crystal structures. |
| Ni(II) | Octahedral or Square Planar | Diastereoselective formation of Δ or Λ isomers. |
| Co(II) | Tetrahedral or Octahedral | Influence on the spin state and magnetic properties. |
This table presents hypothetical expectations for the influence of a chiral ligand like this compound on the geometry of complexes with various metal ions, based on established principles of coordination chemistry.
Reactivity and Stability of Metal-Imidazole-Propanol Complexes
The reactivity of metal complexes derived from this compound is intrinsically linked to their structure and the nature of the metal center. These complexes could find potential applications in areas such as asymmetric catalysis.
Catalytic Activity: The chiral environment created by the ligand around the metal center can be exploited for enantioselective catalysis. For example, a Lewis acidic metal center in such a complex could catalyze a variety of organic reactions, such as aldol (B89426) reactions, Diels-Alder reactions, or hydrosilylations, with the chirality of the ligand directing the stereochemical outcome of the reaction.
Stability: The stability of these complexes in solution is a critical factor for their practical application. The strength of the metal-ligand bonds and the chelate effect contribute to their thermodynamic stability. The kinetic lability or inertness of the complexes will depend on the electronic configuration of the metal ion. For instance, complexes of d¹⁰ metals like Zn(II) are typically labile, while those of d⁶ low-spin metals like Co(III) are generally inert.
Factors that can affect the stability and reactivity include:
pH of the medium: The protonation state of the imidazole ring and the deprotonation of the hydroxyl group are pH-dependent, which in turn affects their coordinating ability.
Solvent: The coordinating ability of the solvent can compete with the ligand for coordination sites on the metal.
Temperature: Higher temperatures can lead to ligand dissociation or decomposition of the complex.
Catalytic Applications of S 2 1h Imidazol 1 Yl Propan 1 Ol Derived Systems
Asymmetric Catalysis Mediated by (S)-2-(1H-Imidazol-1-yl)propan-1-ol Ligands
Chiral Organocatalysis Utilizing Imidazole-Propanol Structures
Although the use of chiral imidazolium (B1220033) salts in organocatalytic reactions like the aldol (B89426) reaction has been reported, there is a scarcity of studies that specifically investigate and detail the organocatalytic activity of the this compound structure itself or its simple derivatives.
Role in Metal-Catalyzed Cross-Coupling Reactions
Similarly, for metal-catalyzed cross-coupling reactions such as C-H arylation and Buchwald-Hartwig amination (5.3) , the available literature focuses on broader classes of N-heterocyclic carbene (NHC) or other imidazole-based ligands. There is no specific data to populate a detailed section on the role of this compound-derived systems in these particular named reactions.
Catalyst Recycling and Heterogenization Strategies
While general strategies for the recycling and heterogenization of imidazole-containing catalysts have been developed, for instance, through immobilization on polymer supports, the application and detailed study of these strategies specifically for catalysts derived from this compound are not described in the available research.
S 2 1h Imidazol 1 Yl Propan 1 Ol As a Chiral Building Block and Synthetic Intermediate
Incorporation into More Complex Chiral Scaffolds
The inherent chirality of (S)-2-(1H-Imidazol-1-yl)propan-1-ol makes it an excellent starting material for the synthesis of larger, more complex chiral structures. The stereocenter can direct the formation of new stereocenters, a fundamental principle in asymmetric synthesis.
One of the key applications of chiral building blocks like this compound is in the construction of chiral ligands for asymmetric catalysis. For instance, chiral imidazolium (B1220033) derivatives can act as ligands in metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, leading to high enantiomeric excess in the products. The stereochemistry of the building block is crucial for the enantioselectivity of the catalytic process.
Furthermore, this chiral building block can be incorporated into macrocyclic structures and other complex molecular architectures. While specific examples detailing the direct use of this compound in the synthesis of a named complex scaffold are not abundant in readily available literature, the principles of asymmetric synthesis strongly support its utility in this area. For example, analogous chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds have been synthesized using organocatalytic [4+2] cycloaddition reactions, demonstrating how chiral synthons can be effectively used to create intricate three-dimensional structures. cam.ac.uk
The synthesis of such complex molecules often relies on the predictable stereochemical outcome directed by the starting chiral building block. The table below illustrates the potential for creating complex chiral scaffolds from chiral precursors.
| Precursor Type | Resulting Scaffold Type | Synthetic Strategy | Potential Application |
| Chiral Amino Alcohols | Complex Peptidomimetics | Multi-step synthesis | Therapeutic agents |
| Chiral Imidazole (B134444) Derivatives | Chiral N-Heterocyclic Carbene Ligands | Metal complexation | Asymmetric catalysis |
| Chiral Dienes/Dienophiles | Spirocyclic Heterocycles | Cycloaddition reactions | Biologically active compounds |
Derivatization for Enhanced Functionality and Selectivity
The hydroxyl group can be esterified or etherified to introduce a wide range of substituents. This can modulate the molecule's physical properties, such as solubility and lipophilicity, which is particularly important in the development of biologically active compounds. For example, esterification of similar 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols has been shown to produce compounds with significant anti-Candida potential. nih.gov
Derivatization can also be used to improve analytical performance. For instance, the formation of specific derivatives can enhance the selectivity and reverse the order of elution of enantiomers in chiral chromatography, a critical aspect of analyzing and purifying chiral compounds. researchgate.net The table below shows examples of derivatization of chiral alcohols and the resulting enhancement in properties.
| Original Functional Group | Derivatization Reaction | Resulting Functional Group | Enhanced Property | Reference |
| Hydroxyl (-OH) | Acetylation | Acetyl ester (-OAc) | Increased chiral selectivity in GC | researchgate.net |
| Hydroxyl (-OH) | Trifluoroacetylation | Trifluoroacetyl ester (-OCOCF3) | Altered elution order in chiral GC | researchgate.net |
| Carboxylic Acid (-COOH) | Sulfonic ester formation | Sulfonate ester | Improved chromatographic separation and sensitivity | nih.gov |
| Amino (-NH2) | Acylation | Amide (-NHCOR) | Enhanced liquid chromatographic resolution | nih.gov |
The imidazole moiety can also be functionalized, for example, by N-alkylation or by metal coordination. These modifications can be used to tune the electronic properties of the molecule, which is particularly relevant when it is used as a ligand in catalysis.
Precursor for Advanced Heterocyclic Systems
The imidazole ring in this compound serves as a key precursor for the synthesis of more complex, fused, and substituted heterocyclic systems. These advanced heterocycles are often privileged scaffolds in medicinal chemistry due to their diverse biological activities.
One of the most significant applications is in the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that have become ubiquitous as ligands in organometallic chemistry and as organocatalysts. The synthesis of NHCs typically involves the deprotonation of the corresponding imidazolium salt. nih.gov this compound can be readily converted into a chiral imidazolium salt, which can then serve as a precursor to a chiral NHC. These chiral NHCs are highly valuable in asymmetric catalysis. The general synthetic route to NHCs from imidazolium salts is a well-established and efficient process. researchgate.netuni.lu
Furthermore, the imidazole ring can participate in various cycloaddition and condensation reactions to form fused heterocyclic systems. For example, imidazo[1,2-b]pyrazoles have been synthesized via a sequential one-pot multicomponent assembly, showcasing the utility of imidazole-containing building blocks in constructing complex heterocyclic libraries. acs.org The table below outlines the transformation of imidazole precursors into advanced heterocyclic systems.
| Imidazole Precursor | Reaction Type | Resulting Heterocyclic System | Significance |
| Imidazolium Salt | Deprotonation | N-Heterocyclic Carbene (NHC) | Ligand for catalysis, organocatalyst |
| 2-Aminoimidazole | Multicomponent Reaction | Imidazo[1,2-a]pyridine | Biologically active scaffold |
| Imidazole Derivative | Cyclocondensation | Fused Imidazole System | Novel therapeutic agents |
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uknih.gov Chiral building blocks like this compound are valuable assets in DOS as they can introduce stereochemical diversity into the resulting library, which is a crucial aspect of exploring chemical space. nih.gov
The goal of DOS is to create collections of molecules with a high degree of skeletal and stereochemical diversity. cam.ac.uk By utilizing a chiral building block such as this compound, a variety of synthetic pathways can be explored, leading to a range of different molecular scaffolds. For example, the hydroxyl and imidazole functionalities can be used as points for divergent synthesis, where different reaction partners lead to a branching of synthetic routes and a multiplication of molecular structures.
While a specific library based on this compound is not explicitly detailed in the searched literature, the principles of DOS are highly applicable. For instance, a library of star-shaped 2H-imidazolines has been synthesized through a Debus-Radziszewski condensation, demonstrating the use of imidazole-forming reactions in a diversity-oriented approach. nih.gov The introduction of a chiral element, such as the propan-1-ol side chain, would add another layer of diversity to such a library.
The table below summarizes key aspects of diversity-oriented synthesis and the role of chiral building blocks.
| DOS Principle | Role of this compound | Desired Outcome |
| Build/Couple/Pair Strategy | Can be used as a "build" or "couple" component | Library of complex stereochemically defined molecules |
| Reagent-Based Diversification | Derivatization of hydroxyl or imidazole groups | Functionally diverse library members |
| Scaffold Diversity | Participation in various cyclization reactions | Library with multiple core structures |
Theoretical and Computational Investigations of S 2 1h Imidazol 1 Yl Propan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the chemical reactivity of (S)-2-(1H-Imidazol-1-yl)propan-1-ol.
Detailed Research Findings: Studies on similar imidazole-containing compounds demonstrate that DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), can accurately predict geometric parameters (bond lengths and angles), vibrational frequencies, and electronic properties. ijstr.org For this compound, these calculations would involve optimizing the molecular geometry to find its most stable conformation.
Key aspects of its electronic structure are revealed by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. For related imidazole (B134444) derivatives, HOMO-LUMO gaps have been calculated to be around 3.48 eV, suggesting significant stability.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution, hybridization, and intramolecular interactions, such as hyperconjugative effects that contribute to molecular stability. ijstr.org These calculations can quantify the charge transfer occurring within the molecule, for instance, from the propanol (B110389) moiety to the imidazole ring, which influences its reactivity in various chemical environments.
Interactive Data Table: Representative Quantum Chemical Parameters Below is a table of typical parameters that would be calculated for this compound, based on findings for analogous structures. srce.hr
| Parameter | Description | Representative Value | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.96 eV | Electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.49 eV | Electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.47 eV | Chemical reactivity, kinetic stability |
| Dipole Moment (µ) | Measure of molecular polarity | ~3.5 D | Influences solubility and intermolecular forces |
| Mulliken Charges | Charge distribution on individual atoms | N(imidazole): ~ -0.6e, O(hydroxyl): ~ -0.7e | Identifies nucleophilic and electrophilic centers |
Computational Modeling of Stereoselective Reaction Pathways
Computational modeling is instrumental in understanding and predicting the outcomes of stereoselective reactions involving this compound. This is particularly relevant when it acts as a chiral ligand or when it interacts with biological targets.
Detailed Research Findings: The stereochemistry of imidazole derivatives is crucial for their biological activity. For instance, docking studies on related 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives with the enzyme sterol 14α-demethylase (CYP51) from Trypanosoma cruzi have been used to rationalize their potent antiprotozoal activity. nih.gov Such studies computationally place the ligand into the active site of the protein, calculating a binding affinity score and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov
For this compound, similar molecular docking simulations could be performed to predict its interaction with various enzymes or receptors. These models would reveal why the (S)-enantiomer might exhibit a higher binding affinity or inhibitory activity compared to its (R)-counterpart, often due to a more favorable orientation of the propanol and imidazole groups within a chiral binding pocket. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model the transition states of reactions, providing detailed insights into the energy barriers and pathways of stereoselective transformations where this compound is a reactant or a catalyst.
Density Functional Theory (DFT) Studies of Ligand-Metal Interactions
The imidazole ring in this compound is an excellent ligand for a wide range of metal ions. DFT studies are essential for characterizing the nature and strength of these ligand-metal interactions.
Detailed Research Findings: DFT calculations have been successfully used to study the coordination of various metal ions (e.g., Co(II), Cu(II), Zn(II), Ni(II)) with imidazole. nih.gov These studies typically calculate the binding free energies, optimized geometries of the resulting metal complexes, and the electronic structure of the coordinated system. The nitrogen atom of the imidazole ring acts as the primary coordination site. nih.gov
For this compound, DFT calculations could predict the geometry of its metal complexes, showing, for example, tetrahedral or octahedral coordination depending on the metal and stoichiometry. The hydroxyl group of the propanol side chain could also participate in coordination, making the compound a bidentate ligand. These computational studies can estimate metal-ligand bond distances and binding energies, which are critical for designing new catalysts or metal-containing materials. nih.gov Such calculations have shown strong agreement with experimental data where available. nih.gov
Interactive Data Table: Predicted DFT Data for Metal-Ligand Interactions This table illustrates the type of data obtained from DFT studies on the interaction of an imidazole ligand with various metal ions. nih.gov
| Metal Ion | Coordination Number | Predicted Metal-Nitrogen Distance (Å) | Calculated Binding Free Energy (kcal/mol) |
| Cu(II) | 4 | 2.01 | -125 |
| Zn(II) | 4 | 2.05 | -118 |
| Ni(II) | 6 | 2.10 | -115 |
| Co(II) | 6 | 2.15 | -110 |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape.
Detailed Research Findings: MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion, allowing for the exploration of different conformations the molecule can adopt in solution or other environments. nih.govmdpi.com These simulations can identify the most stable (lowest energy) conformers and the transition pathways between them. For this compound, key conformational degrees of freedom include the rotation around the C-C and C-N single bonds of the propanol backbone.
By running simulations for nanoseconds or longer, researchers can generate an ensemble of structures that represent the molecule's behavior at a given temperature. researchgate.net This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as substrates in a catalytic reaction or the binding site of a protein. semanticscholar.org The results of an MD simulation are often analyzed to determine properties like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation.
Prediction of Spectroscopic and Chiroptical Properties
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.
Detailed Research Findings: DFT and other quantum chemical methods can accurately predict various spectroscopic data. For instance, 1H and 13C NMR chemical shifts can be calculated and are often in good agreement with experimental values, aiding in the structural elucidation of newly synthesized imidazole derivatives. researchgate.net Similarly, the vibrational frequencies from IR and Raman spectroscopy can be computed, allowing for the assignment of specific peaks in the experimental spectra to particular molecular motions, such as O-H stretching or C-N vibrations of the imidazole ring. ijstr.orgdocumentsdelivered.com
Given that the molecule is chiral, the prediction of chiroptical properties is particularly important. Time-dependent DFT (TD-DFT) can be used to calculate the Electronic Circular Dichroism (ECD) spectrum. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of the chiral center can be unequivocally assigned as (S). Studies on other chiral imidazole derivatives have highlighted the power of chiroptical spectroscopy in characterizing stereochemistry in thin films and solution. rsc.org
Advanced Applications in Materials Science and Functional Molecules
Integration of (S)-2-(1H-Imidazol-1-yl)propan-1-ol Scaffolds into Chiral Polymers8.2. Design of Supramolecular Assemblies with Chiral Recognition Properties8.3. Development of Optoelectronic Materials (e.g., Organic Electroluminescent Devices)8.4. Applications in Chiral Separation Technologies
Further research and development would be required to explore the potential of this compound in these sophisticated material science applications.
Future Research Directions and Challenges in the Chemistry of S 2 1h Imidazol 1 Yl Propan 1 Ol
Development of Novel and Sustainable Synthetic Methodologies
The advancement of synthetic chemistry increasingly prioritizes the development of environmentally benign and efficient methodologies. For (S)-2-(1H-Imidazol-1-yl)propan-1-ol, future research will likely focus on moving beyond traditional synthetic routes to embrace greener and more sustainable alternatives.
Current synthetic approaches often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, presents a significant opportunity to improve efficiency and reduce environmental impact. nih.gov Green chemistry principles, such as the use of renewable solvents, biodegradable catalysts, and energy-efficient reaction conditions like microwave irradiation, are key areas for exploration. nd.edu For instance, the use of heterogeneous catalysts, which can be easily separated and recycled, would be a significant step towards a more sustainable process. uobasrah.edu.iq
A critical challenge lies in the enantioselective synthesis of the (S)-enantiomer. While methods for the synthesis of chiral amino alcohols and imidazole (B134444) derivatives exist, developing a highly selective and scalable process for this specific molecule is a primary objective. chiralpedia.comnih.gov Biocatalysis, utilizing enzymes to catalyze the desired transformation, offers a promising avenue for achieving high enantioselectivity under mild conditions. researchgate.netchinesechemsoc.org The chemoenzymatic synthesis, which combines chemical and enzymatic steps, could also provide an efficient route to the enantiopure compound. organic-chemistry.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Challenges |
| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Optimization of reaction conditions for multiple steps |
| Green Chemistry | Reduced environmental impact, use of renewable resources | Catalyst stability and reusability, solvent selection |
| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme stability and availability, substrate scope |
| Chemoenzymatic | Combines advantages of chemical and biological catalysis | Compatibility of reaction conditions between steps |
Exploration of Unprecedented Catalytic Transformations
The unique structural features of this compound, particularly the presence of a chiral center and the coordinating imidazole ring, make it an attractive candidate as a ligand in asymmetric catalysis. The imidazole moiety can act as a versatile N-donor ligand for a wide range of metal catalysts, while the chiral propanol (B110389) backbone can induce enantioselectivity in catalytic transformations. chiralpedia.com
Future research should explore the application of this compound as a ligand in a variety of unprecedented catalytic reactions. This could include its use in novel carbon-carbon bond-forming reactions, asymmetric hydrogenations, and other enantioselective transformations that are currently challenging to achieve. nih.govresearchgate.net The development of chiral bicyclic imidazole catalysts has shown significant promise in asymmetric organocatalysis, and this compound could serve as a precursor for a new generation of such catalysts. uobasrah.edu.iq
A key challenge will be to design and synthesize metal complexes or organocatalysts derived from this compound and to systematically evaluate their catalytic activity and enantioselectivity in a broad range of reactions. This will require a deep understanding of the coordination chemistry of the imidazole ligand and the steric and electronic effects of the chiral propanol unit.
Design of Next-Generation Chiral Materials
The chirality inherent in this compound makes it a valuable building block for the design and synthesis of novel chiral materials with unique properties and applications. The development of such materials is a rapidly growing field with potential impacts in areas such as enantioselective separations, sensing, and optics. musechem.com
One promising area of research is the incorporation of this chiral molecule into the structure of chiral liquid crystals . chiralpedia.commdpi.comacs.org The imidazole moiety can provide the necessary molecular rigidity and intermolecular interactions to promote the formation of liquid crystalline phases, while the chiral center can induce a helical superstructure, leading to materials with unique chiroptical properties.
Another exciting avenue is the use of this compound as a ligand for the construction of chiral metal-organic frameworks (MOFs) . nih.govnih.govrsc.org MOFs are highly porous materials with tunable structures and properties, and the incorporation of chiral ligands can lead to frameworks capable of enantioselective recognition and separation of chiral molecules.
The self-assembly of this chiral building block into larger, well-defined supramolecular structures is another area ripe for exploration. researchgate.net Understanding and controlling the self-assembly process could lead to the creation of novel chiral nanomaterials with tailored functionalities.
The primary challenge in this area will be to translate the chirality of the individual molecule into macroscopic properties of the resulting material. This will require careful molecular design and a deep understanding of the intermolecular forces that govern the formation of these complex structures.
Advanced Computational-Experimental Synergy
The synergy between computational modeling and experimental work is a powerful tool for accelerating the discovery and development of new chemical entities and processes. nd.educhiralpedia.comrsc.orgrsc.org For this compound, a combined computational and experimental approach can provide deep insights into its properties and reactivity, guiding the design of new synthetic routes and applications.
Density Functional Theory (DFT) calculations can be employed to predict the compound's structural, electronic, and spectroscopic properties. researchgate.netnih.govresearchgate.net These theoretical predictions can then be validated and refined through experimental characterization techniques. Molecular modeling can also be used to study the interactions of the molecule with catalysts or other molecules, providing a rational basis for the design of new catalytic systems or materials. nih.govrsc.org
In the context of catalysis, computational methods can be used to model reaction mechanisms and predict the enantioselectivity of catalytic reactions involving this compound as a chiral ligand. nd.edu This can help to identify the most promising catalyst candidates for experimental investigation, saving significant time and resources.
The main challenge in this area is the development of accurate and efficient computational models that can reliably predict the behavior of this molecule in complex chemical environments. The validation of computational results with robust experimental data is crucial for building confidence in the predictive power of these models.
Scalability and Industrial Relevance of Synthesis and Applications
For any chemical compound to have a significant real-world impact, its synthesis must be scalable, and its applications must be industrially relevant. ontosight.ai While the laboratory-scale synthesis of chiral imidazole derivatives has been demonstrated, the development of a cost-effective and scalable process for the production of this compound remains a major challenge. organic-chemistry.orgnih.govresearchgate.net
Future research must address the challenges associated with process optimization, including the selection of inexpensive starting materials, the minimization of waste, and the development of robust and reliable purification methods. rsc.org The transition from batch to continuous flow synthesis could offer significant advantages in terms of scalability, safety, and efficiency. rsc.org
The potential industrial applications of this compound are broad, but significant research and development will be required to bring these applications to fruition. In the pharmaceutical industry, it could serve as a chiral building block for the synthesis of new drugs. mdpi.comresearchgate.net In materials science, it could be used to produce high-performance chiral materials for a variety of applications.
A critical hurdle will be to demonstrate a clear economic and technological advantage of using this specific compound over existing alternatives. This will require a thorough evaluation of its performance in various applications and a comprehensive cost-benefit analysis of its production process.
Q & A
Q. What are the optimal synthetic routes for preparing enantiopure (S)-2-(1H-imidazol-1-yl)propan-1-ol?
Methodological Answer: The compound can be synthesized via a two-step reduction-cyclization strategy. Starting from methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate, sodium borohydride (NaBH₄) in ethanol at 273–333 K reduces the ester to the alcohol with 86% yield. Subsequent purification via silica gel chromatography (CH₂Cl₂/CH₃OH, 20:1 v/v) and recrystallization from CH₂Cl₂ yields enantiopure product. Key parameters include strict temperature control during NaBH₄ addition and column elution optimization to minimize racemization .
Q. How can the crystal structure of this compound be resolved using X-ray diffraction (XRD)?
Methodological Answer: XRD analysis requires high-quality single crystals grown via slow evaporation (e.g., CH₂Cl₂). Data collection on a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation (λ = 0.71073 Å) and ω/2θ scans is recommended. Refinement using SHELXL (for small molecules) or OLEX2 (integrated workflow) accounts for hydrogen bonding and chiral center geometry. Example unit cell parameters (monoclinic P2₁):
| Parameter | Value |
|---|---|
| a (Å) | 8.021 |
| b (Å) | 6.069 |
| c (Å) | 11.629 |
| β (°) | 90.13 |
| V (ų) | 566.1 |
| Z | 2 |
| Hydrogen bonds (O–H⋯N) stabilize helical chains, critical for packing analysis . |
Advanced Research Questions
Q. How do intermolecular interactions influence the enantioselective recognition of this compound in chiral receptors?
Methodological Answer: The hydroxyl and imidazolyl groups participate in O–H⋯N hydrogen bonds (Table 1), forming helical chains that dictate chiral recognition. Computational tools like Mercury CSD 2.0 can visualize packing motifs and quantify interaction geometries (e.g., bond angles, distances). For example:
| Interaction | Distance (Å) | Angle (°) |
|---|---|---|
| O–H⋯N | 2.82 | 165 |
| These interactions enable enantioselective binding to amino acids in molecular tweezers, validated via NMR titration and isothermal calorimetry . |
Q. What strategies resolve racemic mixtures of imidazole-propanol derivatives for structure-activity studies?
Methodological Answer: Chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak OD) effectively separates enantiomers. Mobile phases (hexane/isopropanol, 90:10 v/v) at 1.0 mL/min baseline-resolve peaks. Activity assays (e.g., antifungal MIC tests) confirm the (S)-enantiomer’s superior efficacy against Candida spp. compared to racemic mixtures. For example, (S)-enantiomers exhibit 4–8× lower MIC values than fluconazole in antifungal screens .
Q. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer: Docking studies (AutoDock Vina) using fungal CYP51 (lanosterol demethylase) as a target identify hydrophobic interactions between the imidazole ring and heme cofactor. Quantitative structure-activity relationship (QSAR) models trained on logP and dipole moment data correlate with antifungal potency (R² > 0.85). Molecular dynamics simulations (GROMACS) further validate binding stability over 100 ns trajectories .
Data Contradictions and Validation
- Stereochemical Stability: While assumes minimal racemization during synthesis, emphasizes rigorous chiral resolution to isolate bioactive enantiomers. Researchers should validate enantiopurity via polarimetry or chiral HPLC .
- Hydrogen Bonding vs. Solubility: The O–H⋯N interaction enhances crystalline stability but reduces aqueous solubility. Solubility studies in DMSO/PBS (pH 7.4) are recommended for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
